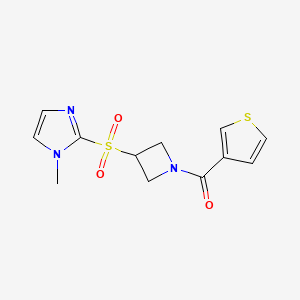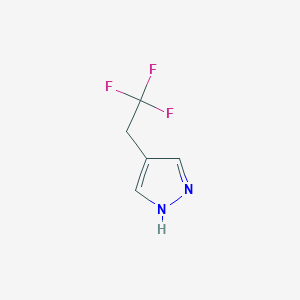
4-(2,2,2-trifluoroethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2,2,2-trifluoroethyl)-1H-pyrazole” is likely a fluorinated organic compound . Fluorinated compounds have unique properties that have led to their increasing use in various fields, including new drug development .
Synthesis Analysis
While specific synthesis methods for “4-(2,2,2-trifluoroethyl)-1H-pyrazole” were not found, similar compounds like 2,2,2-Trifluoroethyl methacrylate (TFEMA) can be synthesized from methacryloyl chloride and 2,2,2-trifluoroethanol in the presence of triethylamine .Chemical Reactions Analysis
Fluorinated compounds like “4-(2,2,2-trifluoroethyl)-1H-pyrazole” are often involved in various organic synthesis reactions . For example, N-2,2,2-trifluoroethylisatin ketimines have been used as fluorine-containing synthons in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,2,2-trifluoroethyl)-1H-pyrazole” would depend on its specific molecular structure. For example, 2,2,2-Trifluoroethanol has a boiling point of 74.0 °C and is miscible with water .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Structural Studies : 4-(2,2,2-trifluoroethyl)-1H-pyrazole and its derivatives have been synthesized and characterized, with a focus on understanding their molecular structure using techniques such as FT-IR, NMR, MS spectroscopies, and X-ray diffraction. Density functional theory (DFT) calculations have been employed to corroborate the experimental findings and provide detailed insights into the molecular structure of these compounds (Liao et al., 2022).
Reactivity and Stability
- Diels–Alder Reactivity and Stability : Studies on the reactivity of 4-(2,2,2-trifluoroethyl)-1H-pyrazole derivatives, particularly in the context of Diels–Alder reactions, have revealed interesting findings about their stability and reactivity. These studies contribute to our understanding of the chemical behavior of these compounds in the presence of biological nucleophiles and in various chemical environments (Abularrage et al., 2020).
Synthesis Methods
- Innovative Synthesis Approaches : Research has been conducted on copper-mediated synthesis methods for 4-(2,2,2-trifluoroethyl)-1H-pyrazole, showcasing the efficiency and versatility of these methods in producing 4-CF3 N-H pyrazole cores. These studies emphasize the importance of mild and convenient reaction conditions for the synthesis of these compounds (Wang et al., 2017).
Chemical and Physical Properties
- Exploration of Chemical and Physical Properties : Significant work has been done to understand the unique chemical and physical properties of highly fluorinated pyrazoles, including 4-(2,2,2-trifluoroethyl)-1H-pyrazole. This research involves the synthesis of various derivatives and evaluation of their properties, which is critical for potential applications in materials science and other fields (Maspero et al., 2012).
Biological Activities
- Investigation of Biological Activities : Research has delved into the potential biological activities of pyrazole derivatives, including those related to antifungal, antibacterial, and antioxidant properties. This line of research is important for the development of new pharmaceuticals and agrochemicals (Bhat et al., 2016).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Applications in OLEDs : Studies on Pt(II) complexes with pyrazole chelates, including those derived from 4-(2,2,2-trifluoroethyl)-1H-pyrazole, have demonstrated their potential for use in mechanoluminescent and efficient white OLEDs. This research is crucial for the development of advanced materials for electronic and optoelectronic applications (Huang et al., 2013).
Safety And Hazards
Orientations Futures
The future directions of “4-(2,2,2-trifluoroethyl)-1H-pyrazole” research would likely involve further exploration of its potential applications. For example, the special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c6-5(7,8)1-4-2-9-10-3-4/h2-3H,1H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITODTLPDGPWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-trifluoroethyl)-1H-pyrazole | |
CAS RN |
1211529-61-1 |
Source


|
| Record name | 4-(2,2,2-trifluoroethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2586569.png)
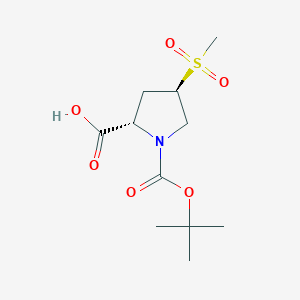
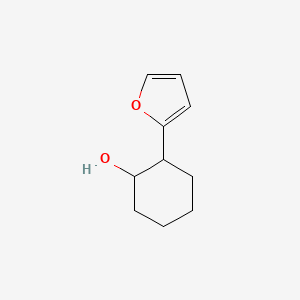
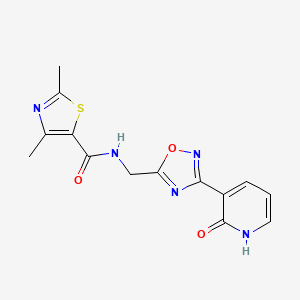
![11-imino-N-(2-methoxy-5-methylphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2586575.png)
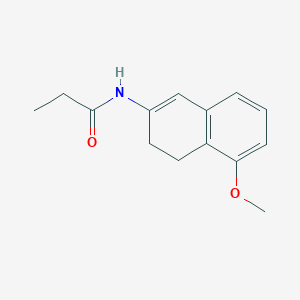
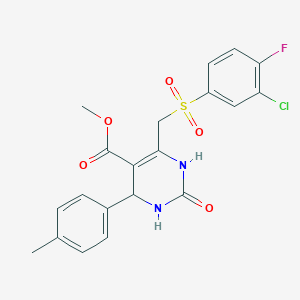
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2586580.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2586581.png)
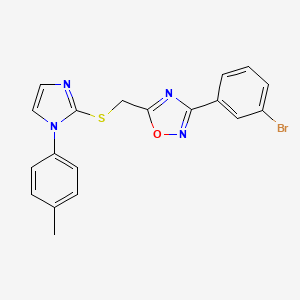
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2586585.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinoxalin-6-yl)methanone](/img/structure/B2586586.png)

